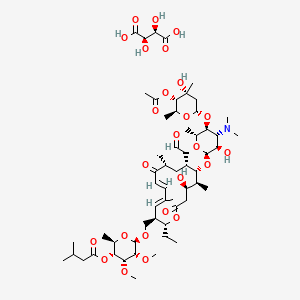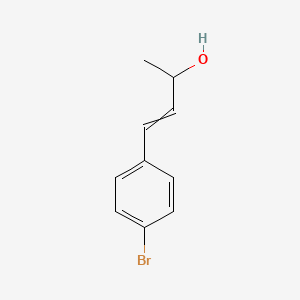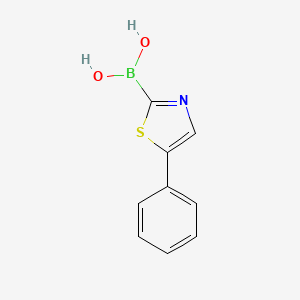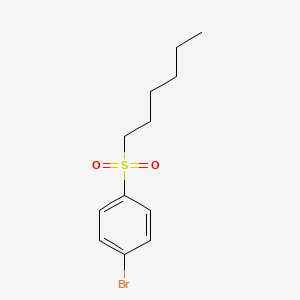
アセチルイソバレリルチロシン酒石酸塩
概要
説明
Acetylisovaleryltylosin Tartrate is a semi-synthetic macrolide antibiotic derived from tylosin . It belongs to the same class of antibiotics as erythromycin and can effectively inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . It is active against Gram-positive bacteria and is used as an aid in the prevention and treatment of Swine (Mycoplasma) Enzootic Pneumonia (Swine Epidemic Pneumonia) caused by sensitive organisms .
Synthesis Analysis
Tylvalosin, also referred to as acetylisovaleryltylosin, is synthesized by a bioconversion using Streptomyces thermotolerans with tylosin as the substrate . The final yield was 8148 U mL-1. Subsequently, the crude tylvalosin was obtained from an acid and alkali recrystallization of the fermentation broth .Molecular Structure Analysis
The molecular formula of Acetylisovaleryltylosin Tartrate is C57H93NO25 . Its average mass is 1192.340 Da and its monoisotopic mass is 1191.603638 Da .Chemical Reactions Analysis
In the bioconversion of tylvalosin, tylosin was the precursor, leucine provided isovaleryl and glucose provided acetyl groups, energy and maintained the pH of the solution .科学的研究の応用
アセチルイソバレリルチロシン酒石酸塩は、チルバロシン酒石酸塩としても知られており、科学研究や獣医学において幅広い用途を持つマクロライド系抗生物質です。以下は、この化合物のいくつかのユニークな用途であり、明確にするためにそれぞれ別のセクションで説明しています。
獣医学
アセチルイソバレリルチロシン酒石酸塩は、感受性のある生物によって引き起こされる豚の伝染性肺炎の予防と治療の補助として使用されます 。これはグラム陽性菌に対して活性があり、獣医学で用いられるマクロライド系抗生物質の新規な追加と考えられています。
抗菌活性
この化合物は、50Sリボソームサブユニットに結合することによりタンパク質合成を阻害する能力で知られています。 その代謝産物である3-アセチルチロシンも抗菌活性を保持しており、薬剤耐性に対抗する上で重要です .
生体転換プロセス
科学研究では、アセチルイソバレリルチロシン酒石酸塩は生体転換プロセスに関与しています。 例えば、ストレプトマイセス・サーモトレランスを用いてチロシンを基質とした生体転換により合成することができます .
寄生虫の成長阻害
研究により、アセチルイソバレリルチロシン酒石酸塩はトキソプラズマ・ゴンディのような寄生虫の成長を強力に阻害することが示されており、寄生虫感染に関する研究において重要です .
薬物動態研究
研究では、チルバロシン(アセチルイソバレリルチロシン酒石酸塩)の経口投与により、組織への迅速な吸収と広範な分布が起こり、腸の貪食細胞と上皮細胞で高濃度の薬物が得られることが分かっています .
分子構造の強化
アセチルイソバレリルチロシン酒石酸塩のユニークな化学構造は、薬剤耐性を大幅に強化します。 分子にイソバレリル基を付加することで、宿主細胞や細菌細胞の脂質膜への浸透性が向上します .
作用機序
Target of Action
Acetylisovaleryltylosin tartrate, also known as tylvalosin, is a macrolide antibiotic . Its primary targets are Mycoplasma, Spirochetes, most gram-positive bacteria, and some gram-negative bacteria , particularly Mycoplasma . It has a strong antibacterial activity against these microorganisms .
Mode of Action
The antimicrobial activity of Acetylisovaleryltylosin tartrate is centered in the translation of proteins . It combines with the 50S ribosomal subunit of the target bacteria to achieve reversible binding . This interaction prevents peptide chain elongation, thereby exerting a bacteriostatic and bactericidal effect .
Biochemical Pathways
Acetylisovaleryltylosin tartrate is synthesized by a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . In this process, tylosin is the precursor, leucine provides isovaleryl, and glucose provides acetyl groups, energy, and maintains the pH of the solution .
Pharmacokinetics
The pharmacokinetics of Acetylisovaleryltylosin tartrate has been studied in laying hens . After oral administration, the disposition half-life (t 1/2α) of the drug was 0.74±0.071h, whereas the elimination half-life (t 1/2β) of the drug was 2.27±0.41h . The area under the serum concentration-time curve (AUC) was 0.68±0.096μg·h/mL . The total clearance of Acetylisovaleryltylosin tartrate (CL b) was estimated to be 29.36±2.12L/h/kg . The time-point of maximum plasma concentration of the drug (T p) and the maximum plasma concentration (C max) were calculated as 0.86±0.039h and 0.22±0.052μg/mL . The bioavailability was 60.26±4.72% .
Result of Action
Acetylisovaleryltylosin tartrate has been found to induce apoptosis . It also has anti-inflammatory activity, relieves oxidative stress, and alleviates acute lung injury by inhibiting NF-κB activation . In addition, it has been observed that Acetylisovaleryltylosin tartrate significantly reduced S. aureus biofilm formation .
Action Environment
The action of Acetylisovaleryltylosin tartrate can be influenced by environmental factors. For instance, the bioconversion process of Acetylisovaleryltylosin tartrate requires a specific pH, which is maintained by glucose . Furthermore, the efficacy of Acetylisovaleryltylosin tartrate against T. gondii was found to be potent both in vitro and in vivo .
Safety and Hazards
生化学分析
Biochemical Properties
Acetylisovaleryltylosin tartrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits strong antimicrobial activity against Gram-positive bacteria, mycoplasmas, and certain Gram-negative bacteria . The compound binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death . Additionally, acetylisovaleryltylosin tartrate has been shown to induce apoptosis in porcine neutrophils by increasing caspase-3 cleavage .
Cellular Effects
Acetylisovaleryltylosin tartrate influences various cellular processes and functions. It has been observed to induce apoptosis in porcine monocyte-derived macrophages in a concentration- and time-dependent manner . The compound also promotes phagocytosis of porcine neutrophils by macrophages without altering the phagocytic process . Furthermore, acetylisovaleryltylosin tartrate exhibits anti-inflammatory activity by inhibiting NF-κB activation, which helps alleviate acute lung injury and reduce oxidative stress .
Molecular Mechanism
The molecular mechanism of acetylisovaleryltylosin tartrate involves its binding interactions with bacterial ribosomes. By binding to the 50S ribosomal subunit, the compound inhibits the translocation of peptides during protein synthesis, effectively halting bacterial growth . This mechanism of action is similar to other macrolide antibiotics, but acetylisovaleryltylosin tartrate has been chemically modified to enhance its efficacy and reduce resistance . Additionally, the compound’s ability to induce apoptosis and inhibit NF-κB activation contributes to its anti-inflammatory and immunomodulatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetylisovaleryltylosin tartrate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is rapidly absorbed and distributed throughout the body, with peak concentrations observed in the blood within 30 minutes of administration . Its primary metabolites are distributed in major organs such as the liver, kidneys, and bile . Long-term studies have shown that acetylisovaleryltylosin tartrate maintains its antimicrobial activity and continues to exhibit anti-inflammatory effects over extended periods .
Dosage Effects in Animal Models
The effects of acetylisovaleryltylosin tartrate vary with different dosages in animal models. At therapeutic doses, the compound effectively treats respiratory infections in swine and poultry without causing significant adverse effects . At higher doses, acetylisovaleryltylosin tartrate may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Acetylisovaleryltylosin tartrate is involved in various metabolic pathways, primarily related to its antimicrobial activity. The compound is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to the compound’s prolonged antimicrobial effects and are excreted through bile and urine . The interaction of acetylisovaleryltylosin tartrate with liver enzymes and cofactors plays a crucial role in its metabolism and overall efficacy.
Transport and Distribution
The transport and distribution of acetylisovaleryltylosin tartrate within cells and tissues are facilitated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various tissues, with high concentrations observed in the liver, kidneys, and bile . Its localization in these organs is essential for its antimicrobial and anti-inflammatory effects. Additionally, acetylisovaleryltylosin tartrate’s ability to cross cellular membranes and reach target sites contributes to its therapeutic efficacy.
Subcellular Localization
Acetylisovaleryltylosin tartrate exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and ribosomes of bacterial cells, where it exerts its antimicrobial effects by inhibiting protein synthesis . In mammalian cells, acetylisovaleryltylosin tartrate is distributed in the cytoplasm and interacts with various cellular components to induce apoptosis and modulate inflammatory responses . The compound’s subcellular localization is crucial for its overall therapeutic action.
特性
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H87NO19.C4H6O6/c1-16-39-36(26-65-52-49(64-15)48(63-14)47(32(8)68-52)71-40(59)21-27(2)3)22-28(4)17-18-37(57)29(5)23-35(19-20-55)45(30(6)38(58)24-41(60)70-39)73-51-44(61)43(54(12)13)46(31(7)67-51)72-42-25-53(11,62)50(33(9)66-42)69-34(10)56;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,58,61-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17+,28-22+;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51-,52-,53-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXNNLFPPKMIJU-WRVYPGGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)OC(=O)CC(C)C)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H93NO25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Acetylisovaleryltylosin Tartrate (ATLL) as an antibacterial agent?
A1: ATLL is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step of protein synthesis. [] This halts bacterial growth and can lead to bacterial cell death.
Q2: How effective is ATLL against biofilm formation compared to other antibiotics?
A2: Research suggests that ATLL, unlike other tested antibiotics like kanamycin and enrofloxacin, does not effectively inhibit biofilm formation in Staphylococcus aureus. In fact, ATLL was shown to upregulate the expression of biofilm-related genes (sarA, fnbA, rbf, lrgA, cidA, and eno) in S. aureus, potentially promoting biofilm formation. []
Q3: Are there alternative purification methods for ATLL besides crystallization?
A3: Yes, silica gel chromatography has been investigated as a purification method for ATLL. This method uses a mixture of petroleum ether, ethyl acetate/butyl acetate, and amines (diethylamine, triethylamine, or N,N-diisopropylethylamine) as the eluent. This technique has been shown to effectively remove impurities and achieve a high purity of ATLL (>97%). []
Q4: What is the impact of metal ions like Zn2+ and Cu2+ on the interaction between ATLL and Bovine Serum Albumin (BSA)?
A4: Studies using spectroscopic analysis have shown that both Zn2+ and Cu2+ can influence the binding of ATLL to BSA. Zn2+ was found to decrease the binding affinity, possibly due to competition for binding sites on BSA. Conversely, Cu2+ increased ATLL's binding affinity to BSA, potentially through the formation of a Cu2+-ATLL complex. []
Q5: Does ATLL show promising activity against parasites like Toxoplasma gondii?
A5: Yes, in vitro and in vivo studies have demonstrated ATLL's effectiveness against Toxoplasma gondii. ATLL exhibited potent inhibition of intracellular parasite growth, suppressing tachyzoite proliferation and potentially disrupting parasite morphology. Furthermore, ATLL significantly improved survival rates in mice with acute toxoplasmosis. []
Q6: What are some innovative methods being explored for recovering ATLL from crystallization mother liquor?
A6: One method involves adding a surfactant to the crystallization mother liquor and then concentrating it using air bubbles. The collected air bubble films are cooled, and a separating agent is added. This process allows for the separation, filtration, and crystallization of ATLL, leading to the recovery of pure ATLL. [] This method addresses the challenges of low ATLL concentration and its poor thermal stability in the mother liquor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)

![4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1401514.png)


![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)
